REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[N:9]=[C:10]=[S:11].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[s:12]1[c:13]([NH2:22])[n:14][c:15]2[c:16]1[cH:17][c:18]([NH2:21])[cH:19][cH:20]2>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[NH:9][C:10](=[S:11])[NH:21][c:18]1[cH:17][c:16]2[s:12][c:13]([NH2:22])[n:14][c:15]2[cH:20][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(N=C=S)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2nc(N)sc2c1
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Name
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Type
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product
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Smiles
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Nc1nc2ccc(NC(=S)NC(=O)c3ccccc3)cc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |